molecular formula C7H16BrO3P B1587420 Diisopropyl bromomethylphosphonate CAS No. 98432-80-5

Diisopropyl bromomethylphosphonate

Cat. No. B1587420
CAS RN: 98432-80-5
M. Wt: 259.08 g/mol
InChI Key: JNONGIUWXHOEEN-UHFFFAOYSA-N
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Description

Diisopropyl bromomethylphosphonate (DIBMP) is an organophosphonate compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. DIBMP is a potent inhibitor of enzymes and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Structural and Computational Studies

Diisopropyl bromomethylphosphonate is used in the synthesis of α-aminophosphonates, which have been extensively studied for their structural and computational aspects. These studies include the analysis of their crystal structures and molecular docking with SARS-CoV-2 proteins, indicating potential applications in antiviral research (Alkhimova, Babashkina, & Safin, 2021).

Synthetic Chemistry

This compound is a key reagent in synthetic chemistry for generating various phosphonate compounds. For example, its use in the stereoselective bromohydroxylation of unsaturated phosphonates under acidic conditions demonstrates its versatility in organic synthesis (Xin, 2004). It is also involved in the synthesis of monosulfones and mercapto-phosphono substituted heterocycles (Wong, Olmstead, & Gervay-Hague, 2007), (Masson, Saint-Clair, & Saquet, 1994).

Electrosynthesis

In electrosynthesis, this compound is used for the efficient synthesis of 1,1-dichloroalkylphosphonates, highlighting its role in modern electrochemical processes (Jubault, Feasson, & Collignon, 1995).

Chemical Kinetics and Pyrolysis

The compound also finds applications in chemical kinetics and pyrolysis studies. For example, the gas-phase pyrolysis of diisopropyl methylphosphonate, a related compound, offers insights into the decomposition behavior of organophosphorus chemical warfare agents (Zegers & Fisher, 1998).

Mechanism of Action

Target of Action

Diisopropyl bromomethylphosphonate is an organophosphorus compound . It serves as a suitable non-hydrolyzable phosphate mimic in various biomedical applications . It often inhibits enzymes utilizing various phosphates as substrates .

Mode of Action

It is known that phosphonates, a group to which this compound belongs, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with phosphonate, the phosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .

Biochemical Pathways

It is known that phosphonates, a group to which this compound belongs, affect the bone resorption process . They reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Pharmacokinetics

It is known that when phosphonates are transformed into an appropriate prodrug by derivatizing their charged functionalities, they show promising potential to become drug candidates for the treatment of various conditions .

Result of Action

It is known that phosphonates, a group to which this compound belongs, have a beneficial effect on osteoblasts . In a murine model of glucocorticoid-induced osteoporosis, phosphonates prevented osteocyte and osteoblast apoptosis .

Action Environment

This compound is a colorless or slightly yellow liquid with an irritating odor . It is insoluble in water and can stably exist at room temperature . It is flammable and volatile . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.

properties

IUPAC Name

2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONGIUWXHOEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CBr)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402436
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98432-80-5
Record name Diisopropyl bromomethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of diisopropyl bromomethylphosphonate in the synthesis of diphosphorylmethanes?

A1: this compound serves as a crucial starting material in the synthesis of diphosphorylmethanes with diverse substituents []. The research highlights an improved Arbuzov-type synthesis where this compound reacts with either isopropyl diphenylphosphinite or diisopropyl phenylphosphonite. This reaction leads to the formation of diphosphorylmethanes with varying substituents on the phosphorus atoms [].

Q2: How is this compound synthesized according to the research?

A2: The abstract describes a synthesis method for this compound that involves reacting an excess of methylene bromide with either triisopropylphosphite or diisopropyl phenylphosphonite []. This reaction yields this compound at approximately 50% yield [].

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